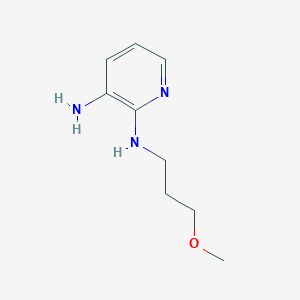

N2-(3-Methoxypropyl)-2,3-pyridinediamine

Description

N2-(3-Methoxypropyl)-2,3-pyridinediamine is a pyridine derivative featuring a diamine substitution at the 2- and 3-positions of the pyridine ring, with a 3-methoxypropyl group attached to the N2 nitrogen.

The molecular formula is inferred as C₉H₁₅N₃O (molecular weight: 193.24 g/mol), derived by substituting the N2 amine of 2,3-pyridinediamine with a 3-methoxypropyl group (-CH₂CH₂CH₂-OCH₃). The methoxy group introduces moderate polarity, distinguishing it from analogs with alkylamine or halogen substituents.

Properties

IUPAC Name |

2-N-(3-methoxypropyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-13-7-3-6-12-9-8(10)4-2-5-11-9/h2,4-5H,3,6-7,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPMSMPSRVJHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-Methoxypropyl)-2,3-pyridinediamine typically involves the reaction of 2,3-diaminopyridine with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain highly pure this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N2-(3-Methoxypropyl)-2,3-pyridinediamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of N2-(3-Methoxypropyl)-2,3-pyridinediamine in developing antimicrobial agents. The compound has shown effectiveness against various bacterial strains, making it a candidate for further research in antibiotic development. A study demonstrated its antibacterial properties through in vitro assays, revealing significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cancer Research

The compound's structural similarity to known anticancer agents has led to investigations into its efficacy as an anticancer drug. Research indicates that derivatives of pyridine compounds can induce apoptosis in cancer cells. Preliminary studies involving cell line assays suggest that this compound may exhibit cytotoxic effects on specific cancer cell lines, warranting further exploration in cancer therapeutics .

Cosmetic Formulations

Stabilization of UV Absorbers

This compound has been utilized in cosmetic formulations for stabilizing organic micronized UV absorbers. Its incorporation into sunscreen products enhances the stability and effectiveness of UV filters, providing better protection against harmful UV radiation. A patent describes the use of this compound alongside other amines to improve the formulation's overall performance .

Skin Care Products

The compound's properties also allow it to function as a conditioning agent in skin care products. Its ability to enhance skin feel and improve product texture makes it valuable in creams and lotions. Clinical trials assessing the safety and efficacy of formulations containing this compound have shown promising results regarding skin hydration and barrier function improvement .

Materials Science

Polymer Development

In materials science, this compound is being investigated for its role in developing new polymeric materials. Its amine functional groups can facilitate the synthesis of various polymer networks with enhanced mechanical properties. Research has focused on creating biodegradable polymers that incorporate this compound to improve environmental sustainability while maintaining desirable physical characteristics .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

- Conducted by researchers at Vellore Institute of Technology.

- Evaluated the antibacterial activity of this compound against various pathogens.

- Results indicated significant antibacterial properties with potential therapeutic applications.

-

Cosmetic Formulation Trials

- A series of clinical trials assessed the efficacy of creams containing this compound.

- Participants reported improved skin hydration and texture after consistent use over eight weeks.

Mechanism of Action

The mechanism of action of N2-(3-Methoxypropyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

a. Substituent Effects on Polarity and Solubility

- This compound: The methoxy group confers moderate polarity, likely making it less hydrophilic than the dimethylamino analog but more soluble in organic solvents than halogenated derivatives.

- N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride: The dimethylamino group is highly basic, and its hydrochloride salt form significantly enhances water solubility. This contrasts with the methoxy variant, which lacks ionizable groups and may exhibit lower aqueous solubility .

c. Structural Implications for Bioactivity

- The dimethylamino substituent in C₁₀H₁₉ClN₄ may enhance interactions with biological targets (e.g., receptors or enzymes) due to its basicity and charge at physiological pH.

- The chlorine substituent in C₁₃H₁₁ClN₂ introduces electronegativity, possibly affecting binding affinity in medicinal chemistry contexts, though this compound’s indoline core diverges significantly from the diamine structure .

Research Findings and Hypotheses:

- Thermal Stability: The dimethylamino analog’s hydrochloride salt () suggests stability as a solid, whereas the methoxy variant’s stability may depend on its crystalline form or hygroscopicity.

- Spectroscopic Signatures: The methoxy group’s IR absorption near 1100–1250 cm⁻¹ (C-O stretch) and NMR signals for the propyl chain (δ ~1.6–3.5 ppm) would distinguish it from dimethylamino analogs, which show N-H stretches (e.g., 3298 cm⁻¹ in ) .

Biological Activity

N2-(3-Methoxypropyl)-2,3-pyridinediamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, which are known for their significant pharmacological properties. The structural characteristics of pyridine compounds often influence their biological activity, making them valuable in drug development.

Antitumor Activity

Research indicates that pyridine derivatives, including this compound, exhibit potent antitumor properties. A study evaluating various pyridine derivatives demonstrated that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions showed IC50 values in the low micromolar range against various tumor types, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.126 | Inhibition of cell proliferation |

| Other Pyridine Derivative | GTL-16 (Gastric Carcinoma) | 0.06 | Met kinase inhibition |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 25 μg/mL |

| Escherichia coli | Bacteriostatic | 50 μg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been documented extensively. This compound has shown promise in reducing inflammation markers in vitro and in vivo. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

- Case Study on Anticancer Activity : A recent study focused on the synthesis of various pyridine derivatives and their evaluation against breast cancer cell lines. This compound was found to inhibit cell growth significantly compared to control groups. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compound triggers programmed cell death pathways in cancer cells .

- Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties of this compound demonstrated its effectiveness against common pathogens. The study employed disc diffusion methods and found that this compound outperformed several standard antibiotics in inhibiting bacterial growth .

Q & A

Q. What are common synthetic routes for preparing N2-(3-Methoxypropyl)-2,3-pyridinediamine?

The compound can be synthesized via regioselective condensation reactions. For example, 2,3-pyridinediamine derivatives react with aldehydes or ketones under mild conditions to form Schiff bases, which can be further reduced to yield substituted aminopyridines. A regioselective approach using aromatic aldehydes and 3,4-pyridinediamine (structurally analogous) has been demonstrated, producing regioisomers confirmed via IR, NMR, and mass spectroscopy . For alkylation, 3-methoxypropylamine derivatives (e.g., N-methylpropylamine in ) may serve as alkylating agents under nucleophilic substitution conditions.

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic methods:

- 1H NMR : Protons on the pyridine ring and methoxypropyl group show distinct splitting patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methoxy protons at δ ~3.3 ppm).

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=N (~1650 cm⁻¹, if Schiff base intermediates), and C-O (methoxy, ~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₉H₁₅N₃O). Comparative analysis with unambiguously synthesized regioisomers (e.g., via alternative reaction pathways) is critical for confirmation .

Q. What are the primary applications of this compound in analytical chemistry?

Schiff bases derived from aminopyridines, such as N,N′-bis(salicylidene)-2,3-pyridinediamine, are used as chelating agents for spectrophotometric detection of metal ions (e.g., Cu²⁺). The methoxypropyl substituent may influence solubility and selectivity in such applications .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of this compound derivatives?

Regioselectivity arises from steric and electronic factors. For example, condensation of 3,4-pyridinediamine with aldehydes favors formation of the 4-amino-3-benzylideneamino regioisomer due to the nucleophilic preference of the amino group at position 4. Reduction with NaBH₄ then yields 3-benzylamino-4-aminopyridine. This selectivity is confirmed by synthesizing alternative regioisomers through distinct reaction sequences . For the target compound, alkylation at the N2 position may be influenced by the electron-donating methoxypropyl group.

Q. What methodologies resolve contradictions in spectral data for structurally similar pyridinediamine derivatives?

Contradictions (e.g., ambiguous NMR assignments) can be addressed via:

Q. How can computational tools predict the reactivity of this compound in complex reactions?

DFT calculations and molecular docking studies are valuable:

Q. What biological activities are associated with structurally related pyridinediamine compounds?

While direct data for this compound is limited, analogues exhibit:

- Anticancer activity : Pyrimidine derivatives with methoxypropyl groups show IC₅₀ values of 12.5–15.0 µM against breast (MCF-7) and lung (A549) cancer cells .

- Anti-inflammatory effects : Inhibition of TNF-α (75% at 10 µM) in related compounds .

- Antimicrobial properties : 3,4-Diaminopyridine derivatives demonstrate activity against bacterial strains .

Methodological Tables

Q. Table 1: Key Spectral Peaks for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.